
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-Dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide (DMMPS) is a chemical compound belonging to the class of sulfonamides. It is an organic compound, containing nitrogen, sulfur, and oxygen atoms. It is an important compound in the synthesis of various drugs and other compounds. It is also used in research to study the effects of certain drugs, as well as to study their biochemical and physiological effects.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is used in scientific research to study the effects of drugs on the body. It is also used to study the biochemical and physiological effects of drugs. In particular, it is used to study the effects of antibiotics, anti-inflammatories, and anti-cancer drugs. In addition, it is used to study the effects of various hormones, such as testosterone and progesterone.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is not well understood. However, it is believed that it binds to certain receptors in the body and alters their activity. This can lead to changes in the body's response to drugs, hormones, and other compounds.
Biochemical and Physiological Effects
When N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide binds to receptors in the body, it can cause changes in the body's response to drugs, hormones, and other compounds. This can lead to changes in the body's metabolism, energy levels, and other biochemical and physiological processes. For example, it can affect the body's ability to process certain drugs, hormones, and other compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide in lab experiments is that it is relatively easy to synthesize and use. It is also relatively inexpensive, making it a cost-effective option. However, there are some limitations to its use in lab experiments. For example, it can cause changes in the body's response to drugs, hormones, and other compounds, which can make it difficult to study the effects of those compounds.
Orientations Futures
There are many potential future directions for research involving N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide. For example, further research could be done to better understand the mechanism of action of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide and to determine how it affects the body's response to drugs, hormones, and other compounds. In addition, further research could be done to determine how N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide could be used in the development of new drugs and treatments. Finally, further research could be done to explore the potential applications of N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide in other areas, such as agriculture and environmental science.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide is synthesized through a process called sulfonation. This process involves the reaction of a sulfonic acid with an organic compound, in this case, a benzene ring. The reaction is catalyzed by sulfuric acid, and the result is the formation of a sulfonamide. This reaction is relatively simple and can be carried out in a laboratory setting.
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-12(2)17-11-19(18(23-6)10-15(17)5)24(21,22)20-16-8-13(3)7-14(4)9-16/h7-12,20H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVLSAHKUZYMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

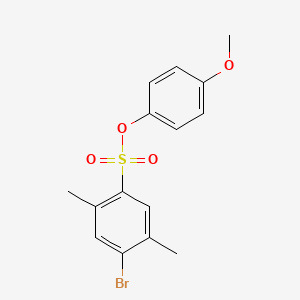
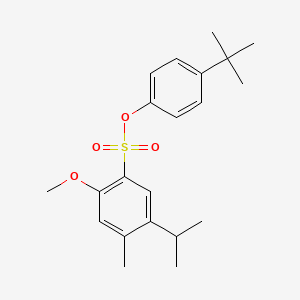
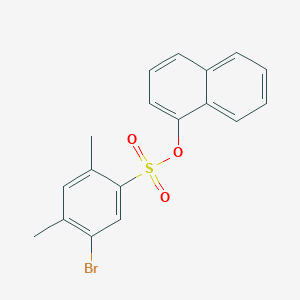
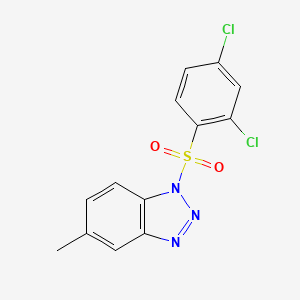


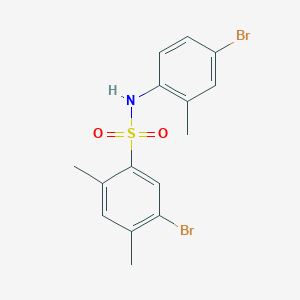
![N-{[1,1'-biphenyl]-4-yl}-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B6434494.png)
![1-(9H-carbazol-9-yl)-3-[(2-methylquinolin-8-yl)oxy]propan-2-ol](/img/structure/B6434503.png)
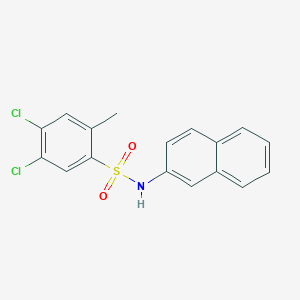
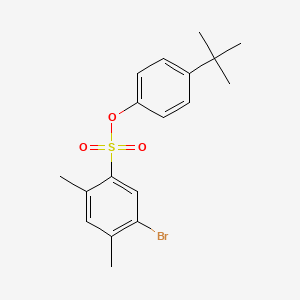

![N-{[1,1'-biphenyl]-4-yl}-2,5-dichloro-4-methoxybenzene-1-sulfonamide](/img/structure/B6434546.png)
